Cas no 1896569-66-6 (2-1-(1-aminoethyl)cyclopropyl-4-methylphenol)

2-1-(1-aminoethyl)cyclopropyl-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol
- 2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol
- EN300-1764091
- 1896569-66-6
-
- Inchi: 1S/C12H17NO/c1-8-3-4-11(14)10(7-8)12(5-6-12)9(2)13/h3-4,7,9,14H,5-6,13H2,1-2H3
- InChI Key: KBDMQMZCQPFDAR-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C1(C(C)N)CC1
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2Ų
2-1-(1-aminoethyl)cyclopropyl-4-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764091-0.5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1764091-2.5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1764091-5.0g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1764091-0.1g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1764091-5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1764091-10g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1764091-0.25g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1764091-1g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1764091-0.05g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1764091-10.0g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methylphenol |
1896569-66-6 | 10g |
$5528.0 | 2023-06-03 |
2-1-(1-aminoethyl)cyclopropyl-4-methylphenol Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol
Comprehensive Overview of 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol (CAS No. 1896569-66-6)
2-1-(1-aminoethyl)cyclopropyl-4-methylphenol (CAS No. 1896569-66-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, featuring a cyclopropyl ring and an aminoethyl functional group, is often explored for its potential applications in drug development, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly interested in its role as a building block for small-molecule therapeutics, aligning with the growing demand for precision medicine and targeted drug delivery systems.
The molecular structure of 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol includes a phenol moiety, which is known for its antioxidant properties, making it a candidate for studies related to oxidative stress and neurodegenerative diseases. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and molecular docking simulations. With the rise of computational chemistry, this compound’s CAS No. 1896569-66-6 is frequently queried in databases like PubChem and ChemSpider, reflecting its relevance in modern research workflows.
One of the most searched questions about this compound revolves around its synthetic pathways and scalability. Organic chemists are investigating efficient methods to produce 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol with high yield and purity, as it is often a precursor for more complex molecules. The cyclopropyl ring, in particular, is a hotspot for structural optimization due to its strain and reactivity, which can influence the pharmacokinetics of derived drugs. This aligns with the broader industry focus on fragment-based drug design and medicinal chemistry optimization.
Another area of interest is the compound’s potential role in anti-inflammatory and antimicrobial applications. Given the global emphasis on combating antibiotic resistance, researchers are evaluating derivatives of 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol for their efficacy against resistant bacterial strains. Its phenolic structure is also being studied for synergies with natural products, a trending topic in green chemistry and sustainable drug development.
From a commercial perspective, the demand for high-purity intermediates like CAS No. 1896569-66-6 is rising, driven by the expansion of contract research organizations (CROs) and custom synthesis services. Suppliers and manufacturers are increasingly listing this compound in their catalogs, often highlighting its compatibility with Good Manufacturing Practices (GMP) standards. This trend is reflected in search engine queries, where terms like "buy 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol" and "CAS 1896569-66-6 suppliers" are gaining traction.
In summary, 2-1-(1-aminoethyl)cyclopropyl-4-methylphenol (CAS No. 1896569-66-6) represents a versatile and promising compound in contemporary chemical research. Its applications span from drug discovery to material science, with ongoing studies exploring its full potential. As the scientific community continues to prioritize innovative therapeutics and sustainable chemistry, this compound is poised to remain a key player in the field.
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